R,S Equol 4'-Sulfate Sodium Salt

Description

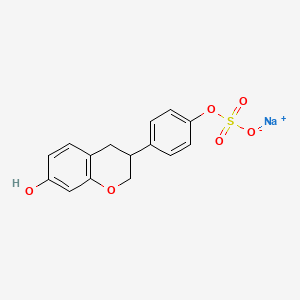

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXWXGINCBVVDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675882 | |

| Record name | Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189685-28-6 | |

| Record name | Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of R,S Equol 4'-Sulfate Sodium Salt?

An In-Depth Technical Guide to the Mechanism of Action of R,S-Equol 4'-Sulfate Sodium Salt

Executive Summary

R,S-Equol 4'-Sulfate Sodium Salt is the sulfated conjugate of racemic equol, a notable isoflavonoid metabolite derived from the soy isoflavone daidzein by intestinal microflora.[1][2] While equol itself, particularly the S-(-) enantiomer, exhibits significant biological activity as a selective estrogen receptor modulator (SERM), its conjugated forms, such as sulfates and glucuronides, are generally considered biologically inactive transport and elimination forms.[3][4] Therefore, the primary mechanism of action of R,S-Equol 4'-Sulfate is predicated on its role as a prodrug or precursor. Its biological effects are contingent upon enzymatic hydrolysis by sulfatases, which cleaves the sulfate moiety to release the active aglycone, free R,S-Equol. This guide delineates this critical activation step and the subsequent molecular interactions of the liberated R,S-Equol with its primary targets, the estrogen receptors (ERα and ERβ), detailing the enantiomer-specific affinities and downstream transcriptional consequences.

Introduction: The Lifecycle of Equol

Origin: From Soy Isoflavone to Metabolite

Equol is not directly consumed in the diet but is the metabolic product of daidzein, a primary isoflavone found in soy.[2] Following the ingestion of soy products, daidzein glycosides are hydrolyzed in the small intestine to the aglycone, daidzein.[5] In the colon, specific intestinal bacteria metabolize daidzein into S-(-)-equol, the exclusive enantiomeric form produced by human gut flora.[5][6] However, the capacity to produce equol is not universal, with significant variability across populations.[2]

Caption: Biosynthesis of S-(-)-Equol from dietary Daidzin.

The Significance of Chirality: S-(-)-Equol vs. R-(+)-Equol

Equol possesses a chiral carbon at the C-3 position, resulting in two distinct enantiomers: S-(-)-equol and R-(+)-equol.[2] This stereochemistry profoundly impacts biological activity, particularly in estrogen receptor binding.

-

S-(-)-Equol : This is the naturally produced enantiomer in humans. It demonstrates a high binding affinity for estrogen receptors, with a notable preference for ERβ over ERα.[1][6] This selectivity positions S-equol as a SERM with potential for targeted therapeutic effects.[7]

-

R-(+)-Equol : This enantiomer is not produced by human intestinal flora. It binds more weakly to estrogen receptors and exhibits a slight preference for ERα.[1] It is generally considered less biologically active than its S-counterpart.[6]

R,S-Equol 4'-Sulfate, being a derivative of a racemic mixture, contains both enantiomers, and its ultimate biological effect will be a composite of their individual actions post-hydrolysis.

Phase II Metabolism: The Rationale for Sulfation

Upon absorption, free equol undergoes extensive phase II metabolism in the enterocytes and liver.[3] This process involves conjugation with glucuronic acid or sulfuric acid to form water-soluble metabolites, such as equol glucuronides and equol sulfates.[3] These conjugates are the predominant forms found circulating in plasma and are readily excreted in urine.[8] This metabolic conversion facilitates detoxification and elimination. Consequently, only a small fraction of total equol in the bloodstream exists in the biologically active, unconjugated (aglycone) form.[8]

Core Mechanism: Deconjugation as the Prerequisite for Activity

A Prodrug Paradigm

R,S-Equol 4'-Sulfate itself is not the active agent. Its mechanism of action is indirect and relies on its conversion to the active aglycone. It is best understood as a prodrug that delivers free equol to target tissues. The critical step unlocking its biological potential is the enzymatic cleavage of the sulfate group.

The Role of Steroid Sulfatases

The hydrolysis of the sulfate ester bond is catalyzed by steroid sulfatase (STS), an enzyme present in various tissues. The activity of STS in a given cellular environment dictates the local concentration of free, active equol that can be generated from the sulfated precursor. In an experimental context, commercially available sulfatase enzymes are used to mimic this bioactivation process.

Caption: Workflow from inactive sulfate prodrug to biological action.

Molecular Action of Free R,S-Equol

Once liberated, free R,S-Equol exerts its effects through multiple mechanisms, the most prominent being its interaction with estrogen receptors.

Primary Target: Estrogen Receptors α and β

Structurally similar to estradiol, equol can bind to both ERα and ERβ, which are ligand-activated transcription factors.[9] The binding affinity and receptor subtype preference are strictly dependent on the enantiomeric form, as detailed in the table below.

| Compound | Target Receptor | Binding Affinity (Ki) | Receptor Preference | Reference |

| S-(-)-Equol | ERβ | ~0.73 - 16 nM | 13-fold for ERβ | [1][6] |

| ERα | - | |||

| R-(+)-Equol | ERα | ~50 nM | 3.4-fold for ERα | [1] |

| ERβ | - | |||

| Daidzein | ERα / ERβ | Weaker than Equol | - | [1] |

| Table 1: Comparative Estrogen Receptor Binding Affinities. |

Downstream Signaling: ER-Mediated Gene Transcription

Upon binding of equol to an estrogen receptor, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[9] There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of a cascade of co-activator or co-repressor proteins, ultimately modulating gene transcription.[9] The transcriptional activity is mediated by two distinct domains on the receptor: the ligand-independent Activation Function 1 (AF-1) and the ligand-dependent Activation Function 2 (AF-2). The specific cellular context and the nature of the ligand (R- vs. S-equol) can influence the differential engagement of AF-1 and AF-2, leading to tissue-specific effects.[9]

Caption: Canonical estrogen receptor signaling pathway activated by free equol.

Other Potential Mechanisms

Beyond its estrogenic activity, equol has demonstrated other biological properties:

-

Antioxidant Activity: Equol is an effective scavenger of free radicals, with a greater antioxidant capacity than vitamins C or E in some in vitro assays.[2]

-

Anti-androgenic Effects: Equol can antagonize the actions of dihydrotestosterone (DHT), the most potent androgen, suggesting a role in androgen-mediated conditions.[2]

Key Experimental Methodologies

Verifying the mechanism of action of R,S-Equol 4'-Sulfate requires a multi-step experimental approach that first confirms its conversion to the active form and then characterizes the activity of that form.

Protocol: In Vitro Enzymatic Deconjugation

Objective: To confirm the hydrolysis of R,S-Equol 4'-Sulfate to free R,S-Equol.

Causality: This step is critical to validate the hypothesis that the sulfated form is a prodrug. Without demonstrating this conversion, any observed biological activity cannot be definitively linked to the compound.

Methodology:

-

Preparation: Prepare a stock solution of R,S-Equol 4'-Sulfate Sodium Salt in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzyme Addition: Add a purified sulfatase enzyme (e.g., from Helix pomatia or recombinant human sulfatase) to the solution. An enzyme-free control (buffer only) must be run in parallel.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours). Time-course experiments can be performed to determine reaction kinetics.

-

Reaction Quenching: Stop the reaction by adding a solvent such as acetonitrile or methanol to precipitate the enzyme.

-

Analysis: Centrifuge the sample to remove precipitated protein. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the presence of free R,S-Equol and the disappearance of the parent sulfate conjugate.[10]

Protocol: Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the liberated free R,S-Equol for ERα and ERβ.

Causality: This assay directly measures the interaction between the active molecule and its primary protein targets. It provides quantitative data on the potency and selectivity of the ligand, which is fundamental to its mechanism.

Methodology:

-

Reagents: Use purified, recombinant human ERα and ERβ, and a high-affinity radiolabeled estrogen (e.g., [³H]-Estradiol) as the tracer.

-

Hydrolysate Preparation: Generate free R,S-Equol by enzymatic hydrolysis as described in Protocol 4.1. Purify the free equol from the reaction mixture.

-

Competition Setup: In a multi-well plate, incubate a fixed concentration of the ER and the radiolabeled tracer with increasing concentrations of the unlabeled competitor (the hydrolyzed R,S-Equol).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate receptor-bound from free radioligand using a method such as dextran-coated charcoal absorption or filter binding.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound tracer against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of tracer binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of R,S-Equol 4'-Sulfate Sodium Salt is fundamentally that of a prodrug. Its biological activity is latent and is expressed only upon enzymatic hydrolysis by sulfatases, which releases the active aglycone, free R,S-Equol. The liberated equol, a racemic mixture of S-(-) and R-(+) enantiomers, then functions as a selective estrogen receptor modulator. The S-enantiomer potently targets ERβ, while the R-enantiomer shows a weaker preference for ERα. This interaction with estrogen receptors initiates a cascade of events leading to the modulation of gene transcription, which constitutes its core biological effect. A thorough understanding of this two-step mechanism—bioactivation followed by receptor-mediated signaling—is essential for researchers and drug development professionals investigating its therapeutic potential.

References

-

Setchell, K. D. R., & Clerici, C. (2010). Equol: History, Chemistry, and Formation. The Journal of Nutrition, 140(7), 1355S–1362S. [Link]

-

Jackson, R. L., Greiwe, J. S., & Schwen, R. J. (2011). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry, 59(21), 11633–11641. [Link]

-

Jackson, R. L., Greiwe, J. S., & Schwen, R. J. (2011). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry, 59(21), 11633-11641. [Link]

-

Rakotoarisoa, M., Evan, P., Lardy, B., Venien, A., & Flament, S. (2016). Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. International Journal of Molecular Sciences, 17(10), 1733. [Link]

-

Setchell, K. D. R., & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. The Journal of Nutrition, 140(7), 1363S–1368S. [Link]

-

Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., Helferich, W. G., & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559–1567. [Link]

-

Ma, Z., Zhao, X., & Hu, J. (2022). Advances in the Metabolic Mechanism and Functional Characteristics of Equol. Foods, 11(19), 3016. [Link]

-

Setchell, K. D. R., Brown, N. M., & Zimmer-Nechemias, L. (2009). The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers. The American Journal of Clinical Nutrition, 89(4), 1133–1143. [Link]

-

Schwen, R. J., Jarry, H., & Wuttke, W. (2019). Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS. Journal of Mass Spectrometry, 54(9), 745-755. [Link]

-

Weaver, C. M., & Taku, K. (2022). S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. Journal of the Endocrine Society, 6(11), bvac137. [Link]

-

EurekAlert!. (2015). Larger percentage of bioactive forms of S-equol appear to play role in managing menopausal symptoms. American Association for the Advancement of Science. [Link]

-

ResearchGate. (n.d.). Daidzein, genistein, and equol sulfate metabolites after hydrolysis... [Figure]. [Link]

-

Lephart, E. D., & Setchell, K. D. R. (2022). S-equol status modulates skin response to soy isoflavones in postmenopausal women: results from a randomized placebo-controlled pilot trial. Journal of Cosmetic Dermatology, 21(11), 6061-6072. [Link]

-

Setchell, K. D. R., Clerici, C., Lephart, E. D., Cole, S. J., Heenan, C., Castellani, D., Wolfe, B. E., Nechemias-Zimmer, L., Brown, N. M., Lund, T. D., Handa, R. J., & Heubi, J. E. (2005). S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition, 81(5), 1072–1079. [Link]

Sources

- 1. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

R,S Equol 4'-Sulfate Sodium Salt synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of R,S-Equol 4'-Sulfate Sodium Salt

Introduction

Equol [7-hydroxy-3-(4'-hydroxyphenyl)-chroman] is a non-steroidal estrogenic isoflavan metabolite produced in the gut of some individuals from the soy isoflavone daidzein.[1][2] Its significance in human health is a subject of extensive research, with studies suggesting potential roles in mitigating risks associated with hormone-dependent conditions.[3] As a result of a chiral carbon at the C-3 position, equol exists as S-(-)-equol and R-(+)-equol enantiomers.[2][4] The S-enantiomer is the exclusive form produced by intestinal microflora.[2]

In vivo, equol is extensively metabolized into more water-soluble conjugates, primarily glucuronides and sulfates, to facilitate excretion.[5][6] The sulfated form, particularly Equol 4'-Sulfate, is a major circulating metabolite and a critical analytical standard for pharmacokinetic studies and a tool for investigating the biological activity of equol metabolites.[5][6][7]

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of racemic R,S-Equol 4'-Sulfate Sodium Salt. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying rationale for key methodological choices, ensuring both scientific rigor and practical applicability.

Chapter 1: Synthetic Strategy Overview

The synthesis of R,S-Equol 4'-Sulfate Sodium Salt is a multi-step process that begins with the preparation of the racemic equol precursor, followed by a regioselective sulfation reaction, conversion to the sodium salt, and rigorous purification.

Core Challenges:

-

Regioselectivity: Equol possesses two phenolic hydroxyl groups at the 4'- and 7-positions. The primary challenge is to selectively sulfate the 4'-hydroxyl group, as non-selective reactions will yield a mixture of 4'-monosulfate, 7-monosulfate, and 4',7-disulfate, complicating purification.[6]

-

Purification: The final product is a highly polar, charged molecule. Its purification requires specialized chromatographic techniques to separate it from inorganic salts, unreacted starting material, and isomeric byproducts.[8][9]

The overall workflow is depicted below.

Chapter 2: Preparation of the Precursor: (±)-Equol

The most common and efficient route to racemic equol is the catalytic hydrogenation of daidzein, which reduces both the C-ring double bond and the keto group.[2][10]

Experimental Protocol: Synthesis of (±)-Equol from Daidzein

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Daidzein (1.0 eq).

-

Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10% w/w of daidzein).

-

Hydrogen Source: Add a hydrogen donor such as ammonium formate (approx. 10 eq) or set up the reaction under a hydrogen gas atmosphere (e.g., using a balloon or a Parr hydrogenator).[11]

-

Solvent: Add a suitable solvent, such as methanol or ethanol, to dissolve the daidzein.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously for 2-4 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (methanol or ethanol).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude (±)-Equol can be purified by silica gel column chromatography or recrystallization to yield a white to beige powder.[1]

-

Characterization: Confirm the identity and purity of the (±)-Equol precursor via ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Chapter 3: The Core Reaction: Sulfation of (±)-Equol

The sulfation of the phenolic hydroxyl groups of equol is an electrophilic substitution reaction. The choice of sulfating agent is critical for managing reactivity and simplifying the subsequent workup.

Methodology: Sulfation using Sulfur Trioxide-Pyridine Complex

The sulfur trioxide-pyridine (SO₃·pyridine) complex is a widely used reagent for the sulfation of phenols due to its moderate reactivity and commercial availability.[12]

Experimental Protocol:

-

Dissolution: Dissolve (±)-Equol (1.0 eq) in anhydrous pyridine or another suitable aprotic solvent like acetonitrile in a dry, inert atmosphere (e.g., under nitrogen or argon).[12]

-

Reagent Addition: Add SO₃·pyridine complex (typically 1.1 to 1.5 equivalents per hydroxyl group targeted) portion-wise to the solution at 0°C to control the initial exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-24 hours). For less reactive phenols, gentle heating (e.g., up to 90°C in acetonitrile) may be required.[12]

-

Monitoring: Track the reaction's progress using TLC or LC-MS to observe the formation of the sulfated products and consumption of the starting material.

-

Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Initial Workup: The workup strategy depends on the solvent. If pyridine is used, it is often removed under high vacuum. The resulting residue, containing the pyridinium salt of the product, is then dissolved in water for purification.

-

Causality Behind Choices:

-

Anhydrous Conditions: SO₃ complexes are highly reactive with water. Strict anhydrous conditions prevent reagent decomposition and ensure efficient sulfation.

-

Stoichiometry: Using a slight excess of the SO₃ complex drives the reaction to completion but using too much can increase the formation of the di-sulfated byproduct. The exact amount may require optimization.

-

Chapter 4: Conversion to the Sodium Salt

The crude product from the sulfation reaction exists as the salt of the base used (e.g., pyridinium). For stability, solubility, and biological relevance, it must be converted to the sodium salt.[7][13]

Experimental Protocol: Ion Exchange Chromatography

-

Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8) in its sodium (Na⁺) form. This is done by washing the resin extensively with a sodium hydroxide solution, followed by deionized water until the eluate is neutral.

-

Loading: Dissolve the crude sulfated product mixture in a minimal amount of water or a water/methanol mixture and load it onto the prepared column.

-

Elution: Elute the column with deionized water. The pyridinium or other organic cations will bind to the resin, and the sodium salt of the sulfated equol will elute.

-

Collection: Collect the fractions and monitor them by TLC or HPLC.

-

Lyophilization: Combine the fractions containing the desired product and lyophilize (freeze-dry) to obtain the sodium salt as a fluffy solid.

-

Self-Validation: This method is highly effective for complete salt exchange. The absence of the counter-ion (e.g., pyridine) can be confirmed by ¹H NMR.

Chapter 5: Purification of R,S-Equol 4'-Sulfate Sodium Salt

This is the most critical stage for obtaining the desired 4'-sulfate isomer with high purity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[9][14]

Experimental Protocol: Preparative Reverse-Phase HPLC

-

System Setup: Use a preparative HPLC system equipped with a C18 column and a UV detector.

-

Sample Preparation: Dissolve the lyophilized crude sodium salt mixture in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

Chromatography: Elute the sample using a gradient of an aqueous buffer and an organic modifier. The separation of the highly polar sulfates often requires specific mobile phase conditions.

-

Fraction Collection: Collect the fractions corresponding to the peak of the 4'-sulfate isomer. The elution order is typically di-sulfate, 7-sulfate, and then 4'-sulfate, but this must be confirmed with analytical standards or by characterization of the collected fractions.

-

Desalting and Lyophilization: The collected fractions containing buffer salts must be desalted. This can be done by a second chromatographic step on a reverse-phase column using a volatile buffer (like ammonium acetate) or simply water/acetonitrile, followed by lyophilization to yield the final high-purity product.

Table 1: Example Preparative HPLC Conditions

| Parameter | Condition | Rationale |

| Column | Preparative C18, 10 µm | Standard for reverse-phase separation of small organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization state of phenols. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 10% to 40% B over 30 min | A shallow gradient is necessary to resolve the closely eluting isomers. |

| Flow Rate | 10-20 mL/min | Typical for preparative scale columns. |

| Detection | UV at 280 nm | Isoflavonoids have a strong absorbance at this wavelength. |

Chapter 6: Analytical Characterization and Quality Control

Final product validation is essential to confirm its identity, structure, and purity.[9][14][15][16]

Table 2: Key Analytical Data for R,S-Equol 4'-Sulfate Sodium Salt

| Analysis Type | Expected Result | Purpose |

| ¹H NMR | Aromatic protons adjacent to the 4'-position show a downfield shift compared to equol.[16] | Confirms regiochemistry of sulfation. |

| Mass Spec (ESI-) | [M-Na]⁻ ion at m/z 321. Key fragment at m/z 241 ([M-Na-SO₃]⁻).[16] | Confirms molecular weight and loss of SO₃. |

| HPLC Purity | Single major peak >95% purity by area normalization. | Quantifies chemical purity. |

| Appearance | White to off-white solid.[1] | Basic physical characterization. |

| Solubility | Slightly soluble in water and methanol.[7] | Provides handling and formulation information. |

Conclusion

The synthesis of R,S-Equol 4'-Sulfate Sodium Salt is a challenging but achievable process for a skilled chemist. The key to success lies in the careful control of the sulfation reaction to manage byproduct formation and the application of rigorous chromatographic purification to isolate the desired 4'-regioisomer. The multi-step analytical validation outlined in this guide ensures the final product meets the high standards of identity, purity, and structural integrity required for research and development applications. This comprehensive approach provides a reliable framework for producing this important metabolite for further scientific investigation.

References

-

Soidinsalo, O., & Wähälä, K. (2004). Synthesis of phytoestrogenic isoflavonoid disulfates. Steroids, 69(10), 613-6. Available at: [Link]

-

Soidinsalo, O. (2004). Synthesis of Isoflavone Conjugates. CORE. Available at: [Link]

-

Ma, N., et al. (2022). Advances in the Metabolic Mechanism and Functional Characteristics of Equol. MDPI. Available at: [Link]

-

Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559-67. Available at: [Link]

-

Slámová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. MDPI. Available at: [Link]

-

Jackson, R. L., et al. (2013). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry, 61(10), 2515-2522. Available at: [Link]

-

Setchell, K. D. R., & Clerici, C. (2010). Equol: History, Chemistry, and Formation. The Journal of Nutrition, 140(7), 1355S–1362S. Available at: [Link]

-

Schwen, R. J., et al. (2013). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. ACS Publications. Available at: [Link]

- Patent EP2851362A1. (2015). A method for the production of sulfate or sulfonate esters. Google Patents.

- Patent WO2010018199A1. (2010). Synthesis of equol. Google Patents.

-

Miller, G. J., et al. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules. RSC Publishing. Available at: [Link]

-

Jackson, R. L., et al. (2013). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. ACS Publications. Available at: [Link]

- Muthyala, R. S., et al. (2004). Synthesis of equol from daidzein. Google Patents.

-

Slámová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PubMed. Available at: [Link]

-

Valentová, K., et al. (2014). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. Available at: [Link]

-

LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Available at: [Link]

-

Min, J., et al. (2009). Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium. Applied and Environmental Microbiology, 75(12), 4020–4026. Available at: [Link]

-

EBNER. (n.d.). Crystallization of Sodium Sulfate Na2SO4 (Glauber's Salt). EBNER. Available at: [Link]

-

Valentová, K., et al. (2014). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. Available at: [Link]

-

Mol, J. H., & Visser, W. F. (1985). Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Endocrinology, 117(1), 1-7. Available at: [Link]

-

Butler, A., & Andrus, M. (2013). Synthesis of (S)-Equol. Journal of Undergraduate Research, 2013(1). Available at: [Link]

-

Schwen, R. J., et al. (2013). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. NIH. Available at: [Link]

-

Schwen, R. J., et al. (2013). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. ACS Publications. Available at: [Link]

-

Butler, A., & Andrus, M. (2013). Synthesis of (S)-Equol. BYU ScholarsArchive. Available at: [Link]

-

Iga, M., et al. (2019). Identification of equol-7-glucuronide-4'-sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC-ESI-MS. Journal of Clinical Biochemistry and Nutrition, 65(1), 1–8. Available at: [Link]

-

Iga, M., et al. (2019). Identification of equol-7-glucuronide-4'-sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC-ESI-MS. ResearchGate. Available at: [Link]

-

Iga, M., et al. (2019). Identification of equol-7-glucuronide-4'-sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC-ESI-MS. ResearchGate. Available at: [Link]

-

Setchell, K. D. R., & Clerici, C. (2010). Equol: History, Chemistry, and Formation. The Journal of Nutrition, 140(7), 1355S–1362S. Available at: [Link]

-

Upreti, R., et al. (2024). Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women. PLOS One. Available at: [Link]

-

Iga, M., et al. (2019). Identification of equol-7-glucuronide-4'-sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC-ESI-MS. ResearchGate. Available at: [Link]

-

EBNER. (n.d.). Crystallization of Sodium Sulfate Na2SO4 (Glauber's Salt). EBNER. Available at: [Link]

-

Upreti, R., et al. (2024). Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women. PLOS One. Available at: [Link]

-

Kulling, S. E., et al. (2001). STRUCTURAL ELUCIDATION OF HYDROXYLATED METABOLITES OF THE ISOFLAVAN EQUOL BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 837-850. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis of (S)-Equol" by Aaron Butler and Dr. Merritt Andrus [scholarsarchive.byu.edu]

- 4. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of equol-7-glucuronide-4'-sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]

- 9. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis | MDPI [mdpi.com]

- 10. WO2010018199A1 - Synthesis of equol - Google Patents [patents.google.com]

- 11. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biosynth.com [biosynth.com]

- 14. Synthesis and some properties of sulfate esters and sulfamates of iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of phytoestrogenic isoflavonoid disulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Biological Relevance of Sulfated Equol Metabolites

Abstract

Equol, a prominent metabolite of the soy isoflavone daidzein, is produced by a specific subset of human gut microbiota and has garnered significant attention for its potent biological activities, particularly its estrogenic and antioxidant effects.[1][2] Upon absorption, equol undergoes extensive phase II metabolism, leading to the formation of glucuronide and sulfate conjugates. While traditionally viewed as inactive detoxification products destined for excretion, emerging evidence challenges this paradigm, suggesting that sulfated equol metabolites may possess unique biological relevance in vivo. This guide provides a comprehensive technical overview of the biosynthesis, metabolism, and physiological significance of sulfated equol metabolites. We will delve into state-of-the-art analytical methodologies, detail robust in vivo experimental models, and explore the current understanding of the bioactivity of these conjugated forms, offering critical insights for researchers in nutrition, pharmacology, and drug development.

Introduction: The Equol Paradox

The health benefits of soy consumption are often linked to its isoflavone content, with daidzein being a key precursor to a more bioactive molecule: equol.[1][2] Equol is of particular interest because it has a higher binding affinity for estrogen receptors (ERs), especially ERβ, than its parent compound daidzein.[3][4][5] However, a significant variable in soy research is the "equol producer" phenotype; only 30-50% of the Western population possesses the necessary gut bacteria to convert daidzein to equol.[6][7][8]

Once produced and absorbed, equol is rapidly and extensively metabolized. Pharmacokinetic studies in both humans and animal models reveal that the vast majority of circulating equol exists not in its free (aglycone) form, but as glucuronidated and sulfated conjugates.[6][9][10] In plasma, unconjugated S-equol can be less than 1% of the total, with the remainder being predominantly glucuronides and, to a lesser extent, sulfates.[10][11][12] This raises a critical question: if the biologically active aglycone is present at such low concentrations, what is the role of its abundant conjugated metabolites? Are sulfated equol molecules merely inert byproducts, or do they contribute to the physiological effects attributed to equol? This guide will explore the latter possibility.

Biosynthesis and Metabolism: From Daidzein to Sulfated Equol

The journey from dietary soy to circulating sulfated equol is a multi-step process involving both microbial and host metabolic machinery. Understanding this pathway is fundamental to designing and interpreting in vivo studies.

Microbial Production of S-Equol

Dietary soy isoflavones are typically present as glycosides (e.g., daidzin). In the intestine, bacterial β-glucosidases hydrolyze these glycosides to release the aglycone, daidzein.[13] In equol producers, specific anaerobic bacteria then metabolize daidzein through a series of reduction reactions to produce dihydrodaidzein, tetrahydrodaidzein, and ultimately, S-equol.[14][15] This conversion happens exclusively to the S-(-)-equol enantiomer by human intestinal flora.[1][4]

Host-Mediated Phase II Conjugation: Sulfation

After absorption from the colon, S-equol enters the portal circulation and is transported to the liver, the primary site of phase II metabolism. Here, sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of equol. This process increases the water solubility of equol, facilitating its excretion.[11]

Recent analytical advancements have identified several sulfated equol metabolites in human plasma, including equol 7-sulfate, equol 4'-sulfate, and the diconjugate equol 4',7-disulfate.[16][17] The most abundant mixed conjugate identified is (S)-equol-7-glucuronide-4'-sulfate.[17][18]

Caption: Metabolic pathway from daidzein to circulating conjugated equol metabolites.

The "Deconjugation Hypothesis": A Role for Local Sulfatases?

The central hypothesis for the in vivo relevance of sulfated metabolites revolves around the activity of sulfatase enzymes. Sulfatases are a family of enzymes that hydrolyze sulfate esters, thereby releasing the unconjugated molecule.[19][20][21] Steroid sulfatase (STS), for example, is crucial for local estrogen activation in peripheral tissues by converting inactive estrone sulfate and DHEA-sulfate into their active forms.[22]

The "deconjugation hypothesis" posits that sulfated equol metabolites, while inactive in circulation, can be transported to specific target tissues. In these tissues, local sulfatase activity could cleave the sulfate group, releasing bioactive, free S-equol directly at the site of action. This would create a targeted delivery system, achieving physiologically relevant concentrations of the active aglycone in specific tissues without elevating systemic levels.

This mechanism is particularly plausible in hormone-dependent tissues and cancers (e.g., breast, prostate, endometrium) known to express sulfatases.[22] This localized reactivation could explain how equol exerts biological effects despite its low circulating free concentrations.

Caption: The deconjugation hypothesis for localized bioactivation of equol sulfate.

Analytical Methodologies for In Vivo Quantification

Accurate quantification of equol and its sulfated metabolites in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The standard and most reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation is critical and depends on the analyte of interest (total vs. specific conjugates).

-

For Total Equol (Aglycone + Conjugates): Requires enzymatic hydrolysis. Samples (e.g., plasma, urine) are incubated with a mixture of β-glucuronidase and sulfatase enzymes to cleave all conjugates, converting them to free equol. This is followed by protein precipitation and/or solid-phase extraction (SPE) to clean up the sample before analysis.

-

For Free Equol and Specific Sulfated Metabolites: Requires avoiding hydrolysis. The protocol involves immediate protein precipitation (e.g., with acidified methanol) to stop enzymatic activity, followed by centrifugation.[6] The supernatant can then be directly analyzed or further purified via SPE.

Detailed Protocol: Quantification of Equol Metabolites in Plasma via LC-MS/MS

This protocol outlines the differential analysis required to quantify free equol and its conjugates.

Objective: To determine the plasma concentrations of unconjugated equol, equol monosulfate, and total equol.

Materials:

-

Plasma samples collected in EDTA or heparin tubes.

-

Internal Standards (IS): Deuterated equol (d4-equol).

-

Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Acetic Acid, β-glucuronidase/sulfatase from Helix pomatia.

-

Equipment: Centrifuge, SPE manifold, Nitrogen evaporator, UPLC-MS/MS system.

Methodology:

-

Sample Aliquoting: Aliquot 200 µL of plasma for two separate preparations:

-

Prep A (Free + Sulfated Forms): For direct analysis of unconjugated and sulfated forms.

-

Prep B (Total Aglycone): For analysis after enzymatic hydrolysis.

-

-

Preparation A (Free + Sulfated):

-

To the 200 µL plasma aliquot, add 10 µL of IS (d4-equol).

-

Add 800 µL of ice-cold acidified methanol (1% acetic acid) for protein precipitation.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 80% methanol in water) for LC-MS/MS analysis.

-

-

Preparation B (Total Aglycone):

-

To the 200 µL plasma aliquot, add 10 µL of IS (d4-equol).

-

Add 50 µL of β-glucuronidase/sulfatase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).

-

Incubate at 37°C for 12-18 hours (overnight).

-

Stop the reaction and precipitate proteins by adding 800 µL of ice-cold ACN.

-

Proceed with centrifugation, evaporation, and reconstitution as described in Step 2.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with water (A) and methanol or ACN (B), both containing 0.1% formic acid.

-

Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).

-

-

Data Calculation:

-

Quantify unconjugated equol and equol monosulfate from Prep A.

-

Quantify total aglycone equol from Prep B.

-

Calculate Equol Glucuronide: [Total Equol (from B)] - [Unconjugated Equol (from A) + Equol Sulfates (from A)]. This calculation assumes glucuronides and sulfates are the only major conjugates.[6][7]

-

In Vivo Experimental Models and Considerations

Studying the effects of equol metabolites requires appropriate animal models that reflect human physiology, particularly in the context of hormone-dependent conditions.

The Ovariectomized (OVX) Rodent Model

The OVX rat or mouse is the gold-standard preclinical model for postmenopausal conditions like osteoporosis and metabolic syndrome.[6][7][8]

-

Rationale: Ovariectomy surgically induces estrogen deficiency, mimicking the hormonal state of menopause. This allows researchers to study the estrogenic or protective effects of compounds like equol and its metabolites in a relevant physiological context.

-

Causality: By comparing OVX animals treated with a vehicle, estradiol (positive control), or equol/equol-sulfate, one can directly assess the compound's ability to prevent bone loss, weight gain, or other menopause-associated changes. Studies have used this model to show that equol can improve bone microarchitecture.[6]

Pharmacokinetic Data Summary

Pharmacokinetic parameters highlight the extensive metabolism of equol.

| Compound Administered | Analyte Measured | Cmax (nmol/L) | Tmax (h) | Notes |

| Dietary Equol | Total Equol | 8815 ± 2988 | 2.17 ± 2.91 | Rapid absorption and high peak concentration.[6][8][9] |

| Dietary Daidzein | Total Equol | 3682 ± 2675 | 20.67 ± 4.67 | Delayed peak due to required microbial conversion.[6][8][9] |

| S-Equol (Human) | Unconjugated S-Equol | ~1% of Total | 1.5 - 3.0 | Demonstrates very low levels of the free, active form.[10] |

Table derived from data in Legette et al., 2014 and Jackson et al., 2011.[6][8][9][10]

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for an in vivo study evaluating equol sulfate efficacy in an OVX rat model.

Challenges and Future Directions

While the deconjugation hypothesis is compelling, the biological relevance of sulfated equol metabolites is far from proven. Several challenges and unanswered questions remain:

-

Direct Bioactivity: Do sulfated equol metabolites have any intrinsic biological activity? While generally considered inactive, some sulfated steroids have been shown to interact with membrane receptors. This possibility has not been thoroughly investigated for equol sulfates.

-

Transporter Kinetics: How do equol sulfates enter target cells? Their transport across cell membranes likely requires specific anion transporters (e.g., OATPs), and the efficiency of this process is unknown.

-

Tissue-Specific Sulfatase Activity: Which tissues have sufficient sulfatase activity to locally reactivate equol-sulfate to a physiologically meaningful extent? Quantifying sulfatase expression and activity towards equol-sulfate in various tissues is a critical next step.

-

Lack of Standards: Research is hampered by the commercial unavailability of purified, standardized equol sulfate metabolites, forcing many labs to rely on complex chemical synthesis.[17]

Conclusion

The narrative surrounding equol metabolism is evolving. The extensive conversion of bioactive S-equol into sulfated conjugates in vivo is not necessarily an endpoint but may represent a critical step in its systemic distribution and targeted action. Sulfated equol metabolites can be viewed as a stable, circulating reservoir that can be locally reactivated in tissues expressing sulfatase enzymes. This guide has provided the foundational knowledge, analytical protocols, and experimental frameworks necessary for researchers to rigorously test this hypothesis. Future studies focusing on the kinetics of tissue uptake and deconjugation are essential to fully elucidate the biological relevance of these abundant metabolites and their potential role in mediating the health effects of soy.

References

-

Legette, L. L., Prasain, J., King, J., Arabshahi, A., Barnes, S., & Weaver, C. M. (2014). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry, 62(6), 1294–1300. [Link]

-

Legette, L. L., Prasain, J., King, J., Arabshahi, A., Barnes, S., & Weaver, C. M. (2014). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. ACS Publications. [Link]

-

Legette, L. L., Prasain, J., King, J., Arabshahi, A., Barnes, S., & Weaver, C. M. (2014). Pharmacokinetics of equol, a soy isoflavone metabolite, changes with the form of equol (dietary versus intestinal production) in ovariectomized rats. PubMed. [Link]

-

Legette, L. L., Prasain, J., King, J., Arabshahi, A., Barnes, S., & Weaver, C. M. (2014). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry. [Link]

-

Mayo, B., Vázquez, L., & Flórez, A. B. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. MDPI. [Link]

-

Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., Helferich, W. G., & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. PubMed. [Link]

-

Setchell, K. D., Clerici, C., Lephart, E. D., Cole, S. J., Heenan, C., Rossi, D.,... & Heubi, J. E. (2005). S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. PubMed. [Link]

-

Tousen, Y., Shinkaruk, S., & Uehara, M. (2024). S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. MDPI. [Link]

-

Rafii, F. (2015). The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol. Metabolites, 5(1), 56-73. [Link]

-

Jackson, R. L., Greiwe, J. S., & Schwen, R. J. (2011). Single-dose and steady-state pharmacokinetic studies of S-equol, a potent nonhormonal, estrogen receptor β-agonist being developed for the treatment of menopausal symptoms. Menopause, 18(10), 1116-1122. [Link]

-

Setchell, K. D., Faughnan, M. S., Avades, T., Zimmer-Nechemias, L., Brown, N. M., Wolfe, B. E.,... & Heubi, J. E. (2003). The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers. The American journal of clinical nutrition, 77(2), 411-419. [Link]

-

Setchell, K. D., & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. The Journal of nutrition, 140(7), 1363S-8S. [Link]

-

Setchell, K. D., Clerici, C., Lephart, E. D., Cole, S. J., Heenan, C., Rossi, D.,... & Heubi, J. E. (2005). S-Equol, a potent ligand for estrogen receptor ??, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. ResearchGate. [Link]

-

Mayo, B., Vázquez, L., & Flórez, A. B. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. ResearchGate. [Link]

-

Ioku, K., Pongpiriyadacha, Y., Morita, Y., Nishioka, Y., Kato, Y., & Terao, J. (2019). Structures of equol and its conjugated metabolites with glucuronic acid, sulfuric acid, or both. ResearchGate. [Link]

-

Unknown. (n.d.). 2: Daidzein Metabolism into Equol. ResearchGate. [Link]

-

Ma, Z., & Hu, Y. (2023). Advances in the Metabolic Mechanism and Functional Characteristics of Equol. Foods, 12(12), 2321. [Link]

-

Unknown. (2015). Larger percentage of bioactive forms of S-equol appear to play role in managing menopausal symptoms. EurekAlert!. [Link]

-

Zhang, Y., Zhou, T., & Du, M. (2024). Equol: a metabolite of gut microbiota with potential antitumor effects. Journal of Animal Science and Biotechnology, 15(1), 1-19. [Link]

-

Wang, X., Yang, C., & Li, Y. (2022). In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review. MDPI. [Link]

-

Ioku, K., Pongpiriyadacha, Y., Morita, Y., Nishioka, Y., Kato, Y., & Terao, J. (2019). Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS. Molecular nutrition & food research, 63(10), 1801264. [Link]

-

Wang, X., Yang, C., & Li, Y. (2022). In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review. PubMed Central. [Link]

-

Unknown. (n.d.). Microbial and dietary variables in relation to the in vivo equol producer phenotype 1. ResearchGate. [Link]

-

Ioku, K., Pongpiriyadacha, Y., Morita, Y., Nishioka, Y., Kato, Y., & Terao, J. (2019). Identification of equol-7-glucuronide-4'-sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC-ESI-MS. PubMed. [Link]

-

Sardiello, M., Annunziata, I., & Ballabio, A. (2005). Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1726(2), 141-152. [Link]

-

Dawson, P. A. (2011). Analytical methods for quantitating sulfate in plasma and serum. Journal of chromatography B, 879(19), 1535-1540. [Link]

-

Unknown. (n.d.). Soy isoflavone-specific biotransformation product S-equol in the colon: physiological functions, transformation mechanisms, and metabolic regulatory pathways. ResearchGate. [Link]

-

Mueller, J. W., Gilligan, L. C., & Idkowiak, J. (2015). The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in pharmacology, 6, 231. [Link]

-

Unknown. (n.d.). Sulfatase. Wikipedia. [Link]

-

Ma, Z., & Hu, Y. (2023). Advances in the Metabolic Mechanism and Functional Characteristics of Equol. MDPI. [Link]

-

Mayo, B., Vázquez, L., & Flórez, A. B. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Semantic Scholar. [Link]

-

Heinonen, S., Wähälä, K., & Adlercreutz, H. (2002). Quantitative Analysis of Urinary Daidzein and Equol by Gas Chromatography after Solid-Phase Extraction and High-Performance Liquid Chromatography. ResearchGate. [Link]

-

Sardiello, M., Annunziata, I., & Ballabio, A. (2005). Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacokinetics of equol, a soy isoflavone metabolite, changes with the form of equol (dietary versus intestinal production) in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-dose and steady-state pharmacokinetic studies of S-equol, a potent nonhormonal, estrogen receptor β-agonist being developed for the treatment of menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Larger percentage of bioactive forms of S-equol appear to play role in managing menopausal symptoms | EurekAlert! [eurekalert.org]

- 17. Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of equol-7-glucuronide-4'-sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfatase - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

R,S Equol 4'-Sulfate Sodium Salt CAS number and molecular weight

This guide provides a comprehensive technical overview of R,S Equol 4'-Sulfate Sodium Salt, a key metabolite of the soy isoflavone daidzein. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and biological significance, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Key Metabolite

Equol, a non-steroidal estrogenic compound, is produced by the gut microbiota from daidzein, an isoflavone abundant in soy products.[1] Unlike its precursor, equol possesses a chiral center and exists as S-(-)-equol and R-(+)-equol. The naturally produced form in humans is exclusively S-(-)-equol, which exhibits a higher binding affinity for estrogen receptor beta (ERβ).[2][3] In circulation, equol is extensively metabolized into glucuronide and sulfate conjugates.[4][5] this compound is the sulfated conjugate at the 4'-hydroxyl group of the racemic equol. Understanding the properties and biological activities of this major metabolite is crucial for elucidating the overall health effects of soy consumption, particularly in the context of hormone-dependent conditions.[6] While often considered an inactive metabolite for excretion, emerging evidence suggests that sulfated forms of phytoestrogens may possess their own biological activities or can be deconjugated at target tissues to release the active aglycone.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1189685-28-6 | [8] |

| Molecular Formula | C₁₅H₁₃NaO₆S | [8] |

| Molecular Weight | 344.31 g/mol | [8] |

| Appearance | A solid | [8] |

| Solubility | Slightly soluble in methanol and water | [8] |

| Purity (Typical) | ≥90% | [8] |

| Chemical Name | 3,4-Dihydro-3-[4-(sulfooxy)phenyl]-2H-1-benzopyran-7-ol Sodium Salt | [7] |

Synthesis and Purification: A Chemically Controlled Approach

Commercially available this compound is of synthetic origin. The synthesis of equol sulfates is a multi-step process that requires careful control to ensure regioselectivity and purity.

Rationale for Synthetic Approach

The synthesis of specific equol conjugates like the 4'-sulfate is necessary for several reasons. Firstly, it allows for the production of a pure standard for analytical quantification in biological samples. Secondly, it enables researchers to investigate the specific biological activities of this metabolite without the confounding presence of other equol conjugates.

Representative Synthesis of Equol 4'-Sulfate

A representative synthesis involves the selective sulfation of the 4'-hydroxyl group of equol. A common method is the use of a sulfating agent, such as sulfur trioxide pyridine complex, in an appropriate solvent. The 7-hydroxyl group is often protected during this step to ensure sulfation occurs at the desired position. The final product is then deprotected and purified.

A published method for the synthesis of Equol 4'-Sulfate (E-4'-S) involves the sulfonation of equol, followed by purification.[7] The choice of a sulfating agent like sulfur trioxide pyridine complex is strategic; it is a milder sulfonating agent compared to others, which helps in preventing unwanted side reactions.

Purification by Reversed-Phase Chromatography

Purification of the synthesized Equol 4'-Sulfate is typically achieved using reversed-phase column chromatography, often with a C18 stationary phase.[7]

Expert Insight on Purification: The use of a C18 column is based on the principle of hydrophobic interaction. The nonpolar C18 alkyl chains on the silica-based stationary phase interact with the nonpolar regions of the equol sulfate molecule. A polar mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile, is used to elute the compounds. By gradually increasing the concentration of the organic solvent, compounds are eluted based on their hydrophobicity, with more polar compounds eluting first. This technique is highly effective for separating the desired sulfated product from unreacted equol and other reaction byproducts. The use of a buffer in the mobile phase can help to control the ionization state of the sulfate group and improve peak shape.[9]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for structural elucidation. For Equol 4'-Sulfate, the proton signals of the aromatic and aliphatic regions can be assigned to confirm the structure and the position of sulfation. A published ¹H-NMR spectrum for Equol 4'-Sulfate (in DMSO-d₆) shows characteristic shifts for the protons on the chroman ring and the two aromatic rings.[7]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to study its fragmentation pattern. For Equol 4'-Sulfate, the expected [M-H]⁻ ion is at m/z 321.[7] A characteristic fragment ion resulting from the loss of the sulfate group (SO₃) is observed at m/z 241.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC with a UV or photodiode array (PDA) detector is used to assess the purity of the compound. A C18 column is commonly employed for the separation. The retention time of the synthesized compound is compared to a known standard, and the peak area is used to calculate the purity.

Biological Significance and Applications

R,S Equol 4'-Sulfate is not merely an inactive end-product of metabolism. Its biological role is an active area of research.

A Major Circulating Metabolite

Following the consumption of soy, daidzein is converted to equol by the gut microbiota. Equol is then absorbed and undergoes phase II metabolism, primarily in the liver and intestines, to form glucuronide and sulfate conjugates.[10] Equol sulfates are major circulating metabolites, and their concentrations in plasma can be significantly higher than that of free equol.[4]

Interaction with Estrogen Receptors

Equol is known to bind to estrogen receptors, with S-(-)-equol showing a higher affinity for ERβ.[2] While the binding affinity of equol sulfate is generally lower than that of the aglycone, it can still modulate estrogenic signaling. The biological activity of isoflavone sulfates can be dependent on the site of sulfation.[7] It is hypothesized that equol sulfate may act as a reservoir, with local de-sulfation by sulfatases at target tissues releasing the active equol.

Activation of the Nrf2/ARE Signaling Pathway

S-(-)-equol has been shown to induce the nuclear factor-erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[11][12] This activation is mediated, at least in part, through the estrogen receptor, particularly ERβ.[11] The activation of this pathway leads to the expression of a suite of antioxidant and detoxification enzymes.

Caption: S-Equol-mediated activation of the Nrf2/ARE pathway.

Research Applications

-

Analytical Standard: this compound is an essential analytical standard for the accurate quantification of this metabolite in biological fluids (e.g., plasma, urine) using techniques like LC-MS/MS.[8]

-

In Vitro Studies: It is used in cell-based assays to investigate its specific biological effects on various cell types, including cancer cells and endothelial cells.

-

Drug Metabolism Studies: It can be used to study the activity of sulfatase enzymes and to investigate the potential for drug-isoflavone interactions.

Experimental Protocols

The following protocols are provided as examples of how this compound can be used in a research setting. These protocols should be adapted and optimized for specific experimental conditions.

Quantification of Equol Sulfate in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of equol sulfate.

Principle: This method utilizes the high sensitivity and specificity of tandem mass spectrometry to quantify equol sulfate in a complex biological matrix.

Materials:

-

This compound (as a standard)

-

Internal standard (e.g., deuterated equol sulfate)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Plasma samples

-

Centrifuge tubes

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in a surrogate matrix (e.g., charcoal-stripped plasma) at concentrations ranging from 1 to 1000 ng/mL.

-

Sample Preparation: a. To 100 µL of plasma sample, standard, or blank, add 10 µL of the internal standard solution. b. Add 300 µL of ice-cold ACN to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: a. Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: 0.1% FA in water. c. Mobile Phase B: 0.1% FA in ACN. d. Gradient: A suitable gradient to separate the analyte from matrix components. e. Mass Spectrometry: Operate in negative ion mode. f. MRM Transitions:

- Equol Sulfate: Q1: 321 m/z, Q3: 241 m/z.[13]

- Internal Standard: Monitor the appropriate transition.

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of equol sulfate in the unknown samples from the calibration curve.

Self-Validation: The protocol's integrity is maintained by including blank samples to check for interference, quality control samples at low, medium, and high concentrations to assess accuracy and precision, and an internal standard to correct for variations in sample processing and instrument response.

In Vitro Cell Proliferation Assay (MTT Assay) using MCF-7 Cells

This protocol assesses the effect of this compound on the proliferation of the estrogen-responsive breast cancer cell line, MCF-7.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

-

MCF-7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Phenol red-free DMEM with charcoal-stripped FBS for the experiment

-

This compound stock solution (dissolved in sterile water or DMSO)

-

17β-Estradiol (E2) as a positive control

-

Tamoxifen as an anti-estrogenic control

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: a. Culture MCF-7 cells in complete medium. b. For the experiment, switch to phenol red-free medium with charcoal-stripped FBS for at least 48 hours to reduce background estrogenic activity.[14] c. Trypsinize and seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of phenol red-free medium with charcoal-stripped FBS. d. Incubate for 24 hours to allow for cell attachment.

-

Treatment: a. Prepare serial dilutions of this compound, E2, and tamoxifen in the experimental medium. b. Remove the medium from the wells and add 100 µL of the treatment solutions. Include vehicle-only wells as a negative control. c. Incubate for 72 hours.

-

MTT Assay: a. Add 10 µL of MTT reagent to each well. b. Incubate for 4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes. f. Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Express the results as a percentage of the vehicle-treated control. c. Plot the percentage of cell viability against the concentration of the test compound.

Self-Validation: This protocol is self-validating through the inclusion of a positive control (E2) to confirm the estrogenic responsiveness of the cells and a negative control (vehicle) to establish the baseline proliferation rate. An anti-estrogenic control (tamoxifen) can also be included. Each treatment condition should be performed in triplicate or quadruplicate to ensure reproducibility.

Caption: Classical genomic signaling pathway of estrogen receptors.

Conclusion

This compound is a critical molecule for researchers studying the metabolism and biological effects of soy isoflavones. Its well-defined physicochemical properties, established synthetic route, and clear analytical characterization make it an invaluable tool. As research continues to unravel the complex interplay between diet, gut microbiota, and human health, a deeper understanding of the biological roles of metabolites like equol sulfate will be paramount. This guide provides a solid foundation for scientists and drug development professionals to confidently incorporate this compound into their research endeavors.

References

-

Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells. PLOS One. [Link]

-

Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)equol-induced Activation of Nrf2/ARE in Endothelial Cells. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Estrogen Signalling Pathway. Creative Diagnostics. [Link]

-

Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Equol enhances tamoxifen's anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers. U.S. National Institutes of health's National Library of Medicine. [Link]

-

Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Advances in the Metabolic Mechanism and Functional Characteristics of Equol. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Equol: Pharmacokinetics and Biological Actions. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. ACS Publications. [Link]

-

In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review. MDPI. [Link]

-

Biological Activities, Health Benefits and Synthesis of Equol and Its Derivatives: A Comprehensive Review. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

(PDF) Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC ‐ ESI ‐ MS. ResearchGate. [Link]

-

S-equol inhibits proliferation and promotes apoptosis of human breast cancer MCF-7 cells via regulating miR-10a-5p and PI3K/AKT pathway. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

C18 Flash Chromatography in Rapid Isolation of Organic Compounds. Biotage. [Link]

-

(PDF) S-Equol, a potent ligand for estrogen receptor ??, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. ResearchGate. [Link]

-

Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases. ResearchGate. [Link]

-

Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? MDPI. [Link]

-

Could you help with the MTT Cell Proliferation assay? ResearchGate. [Link]

-

Biological Activities, Health Benefits and Synthesis of Equol and Its Derivatives: A Comprehensive Review. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Daidzein, genistein, and equol sulfate metabolites after hydrolysis... ResearchGate. [Link]

Sources

- 1. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mcf7.com [mcf7.com]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Role of Gut Microbiota in the Formation of Equol and its Sulfates

Authored for Researchers, Scientists, and Drug Development Professionals